1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic compound characterized by its complex molecular structure and potential pharmacological applications. The compound is recognized by its CAS number 2097867-40-6 and has a molecular formula of C19H21ClF3N3O3, with a molecular weight of approximately 431.84 g/mol . The presence of the trifluoroethyl group and the imidazolidine ring contributes to its unique chemical properties.
This compound is primarily sourced from chemical suppliers and research institutions that focus on synthetic organic chemistry. It is utilized in various scientific studies, particularly in medicinal chemistry and pharmacology.
1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione falls under the category of imidazolidine derivatives. These compounds are often investigated for their biological activity, including potential therapeutic effects.
The synthesis of 1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The general synthetic pathway may include:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and reaction time) are crucial for optimizing yield and purity but are often proprietary or detailed in specific literature sources.
The molecular structure of 1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be visualized using its SMILES notation: Clc1cccc(c1)CCC(=O)N1CCC(CC1)N1CC(=O)N(C1=O)CC(F)(F)F. This notation reflects the arrangement of atoms within the molecule.
The compound may undergo several chemical reactions typical for imidazolidine derivatives:
These reactions are significant for modifying the compound's properties for targeted applications.
Potential mechanisms may include:
Further studies are needed to elucidate its precise mechanism of action.
While specific physical properties such as density and boiling point are not readily available for this compound, typical characteristics include:
Relevant chemical properties include:
1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has potential applications in:
Research into this compound's efficacy and safety profiles will determine its viability as a therapeutic agent.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: